GET73

Pharmacology Receptor Binding Mechanism of Action

For translational alcohol use disorder (AUD), neuroprotection, and GABAergic signaling research, choose GET73. Unlike GHB, GET73 shows no direct binding to GHB recognition sites, operating instead as a selective negative allosteric modulator (NAM) of mGluR5 to reduce alcohol intake and prevent ethanol-induced neurotoxicity. Its established Phase I human safety profile and anxiolytic efficacy provide a reliable foundation for replicating published in vivo findings. Substitution with generic GHB or other mGluR5 modulators is scientifically invalid for these specific pathways.

Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
CAS No. 202402-01-5
Cat. No. B3031220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGET73
CAS202402-01-5
Molecular FormulaC13H16F3NO2
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCOCCCC(=O)NCC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C13H16F3NO2/c1-19-8-2-3-12(18)17-9-10-4-6-11(7-5-10)13(14,15)16/h4-7H,2-3,8-9H2,1H3,(H,17,18)
InChIKeyQLZOWJNFLXSDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GET73 (CAS 202402-01-5) Compound Overview: A Differentiated GHB Analog for Alcohol Use Disorder Research


GET73 (N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, CAS 202402-01-5) is a synthetic analog of the naturally occurring neurotransmitter γ-hydroxybutyric acid (GHB) [1]. While structurally related to GHB, GET73 has been found to act as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a novel target for neuropsychiatric disorders including alcohol use disorder (AUD) [2]. This mechanism differentiates it from GHB, which primarily acts as a weak agonist at GABA-B receptors and at its own specific receptor [1].

GET73 (CAS 202402-01-5) Procurement Rationale: Why Substitution with Generic GHB or mGluR5 Modulators is Not Advised


Substitution of GET73 with generic GHB or other mGluR5 NAMs is not scientifically valid. Although structurally an analog, GET73 does not share the primary binding profile of GHB. In vitro binding assays demonstrate that GET73 failed to inhibit [3H]GHB binding at its recognition sites in rat cortical membranes, and showed minimal binding to GABA, dopamine, or serotonin receptors [1]. Furthermore, its *in vivo* effects on GABA transmission are indirect, operating via mGluR5 rather than GABA-A or GABA-B receptors [2]. This unique mechanistic profile is linked to a specific constellation of *in vivo* behavioral effects not observed with GHB or other mGluR5 modulators alone, making the precise compound, GET73, essential for replicating published findings.

GET73 (CAS 202402-01-5) Quantitative Differentiation Guide: Head-to-Head Data vs. Comparators


Mechanistic Differentiation from GHB: Lack of Affinity for GHB and GABA Receptors

GET73 is differentiated from its parent compound, GHB, by its receptor binding profile. Unlike GHB, GET73 does not bind to the GHB recognition site. It also lacks significant affinity for primary GABA, dopamine, and serotonin receptors, which are known targets for GHB and other CNS-active compounds [1].

Pharmacology Receptor Binding Mechanism of Action GHB Analog

Functional GABAergic Activity via Indirect mGluR5 Modulation

While not binding to GABA receptors, GET73 increases extracellular GABA levels *in vivo* through an indirect mechanism involving mGluR5. This effect is not blocked by GABA-A or GABA-B antagonists, but is partially countered by the mGluR5 NAM MPEP [1]. This distinguishes its functional effect from direct GABA receptor agonists.

Neuropharmacology GABA mGluR5 In Vivo Microdialysis

Demonstrated Safety and Tolerability in Phase I Clinical Trials

GET73 has been shown to be safe and well-tolerated in healthy male volunteers at single doses up to 600 mg and repeated doses up to 450 mg twice daily [1]. This is a critical differentiator from many research compounds that lack human safety data. Furthermore, its PK profile is well-characterized.

Clinical Trial Phase I Safety Pharmacokinetics Human Data

Neuroprotection Against Ethanol-Induced Toxicity In Vitro

GET73 demonstrates a neuroprotective effect against ethanol-induced neurotoxicity in primary rat hippocampal neurons, a property that is not reported for its parent compound GHB. This is a key differentiating feature that supports its therapeutic potential beyond simple alcohol intake reduction [1].

Neuroprotection Alcohol Neurotoxicity In Vitro Model Hippocampus

GET73 (CAS 202402-01-5): Recommended Research and Industrial Application Scenarios


Investigating mGluR5-Mediated Pathways in Alcohol Use Disorder (AUD)

GET73 is ideally suited for research programs investigating the role of mGluR5 negative allosteric modulation in treating AUD. The compound's established human safety and PK profile, as shown in a Phase I trial [1], and its demonstrated *in vivo* effects on alcohol intake in rats [2], make it a superior choice for translational studies.

Exploring Multifaceted Mechanisms in Alcohol-Induced Neurotoxicity and Neuroinflammation

GET73 is a valuable tool for studies focused on neuroprotection and neuroinflammation in the context of chronic alcohol exposure. Its ability to prevent ethanol-induced neurotoxicity in primary hippocampal neurons [1] and its capacity to attenuate ethanol-induced increases in pro-inflammatory cytokines/chemokines like TNF-α and IL-1β in microglial cultures [2] support its use in models examining these pathways.

Validating Animal Models of Anxiety-Related Behaviors

Researchers studying anxiety and its comorbidity with AUD can leverage GET73's validated anxiolytic effects. The compound has been shown to produce an anxiolytic effect in Sprague-Dawley and Sardinian alcohol-preferring (sP) rats in the Elevated Plus Maze test at non-sedative doses of 5-50 mg/kg [1]. This provides a strong, reproducible behavioral endpoint.

Standardizing Research on Indirect GABAergic Modulation

For studies focused on non-canonical GABAergic signaling, GET73 serves as a unique and well-characterized chemical probe. Its ability to increase extracellular GABA levels in the hippocampus via an mGluR5-dependent mechanism, which is insensitive to GABA-A and GABA-B antagonists [1], makes it a critical tool for dissecting these complex neurotransmitter interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GET73

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.